molecular formula C5H13NO2 B1301007 1,3-Dimethoxypropan-2-amine CAS No. 78531-29-0

1,3-Dimethoxypropan-2-amine

Cat. No. B1301007
CAS RN: 78531-29-0
M. Wt: 119.16 g/mol
InChI Key: DSZCUJHVOLGWBO-UHFFFAOYSA-N
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Description

The compound 1,3-Dimethoxypropan-2-amine is structurally related to various amines that have been studied for their potential biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and potential applications of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, involves regiospecific syntheses that have been evaluated for psychotomimetic potency . The synthesis of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals also provides a method that could potentially be adapted for the synthesis of 1,3-Dimethoxypropan-2-amine . Additionally, the reaction of 1-chloro-2,3-epoxypropane with amines to form amino polymers suggests a possible route for synthesizing polymeric forms of related amines .

Molecular Structure Analysis

The molecular structure of related compounds, such as the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a buckled fused-ring system with twisted aromatic rings, which could imply similar structural characteristics for 1,3-Dimethoxypropan-2-amine . The structural analysis of these compounds can provide insights into the conformational stability and potential reactivity of 1,3-Dimethoxypropan-2-amine.

Chemical Reactions Analysis

The chemical reactions involving related amines, such as the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines by reaction with amines, indicate the reactivity of dimethoxy-substituted amines under certain conditions . These reactions can shed light on the types of chemical transformations that 1,3-Dimethoxypropan-2-amine might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,3-Dimethoxypropan-2-amine are not detailed in the provided papers, the properties of similar compounds can be indicative. For instance, the amino polymers derived from the reaction of amines with 1-chloro-2,3-epoxypropane are described as thermally stable and useful as dyeability modifiers for synthetic fibers, suggesting that 1,3-Dimethoxypropan-2-amine could also exhibit thermal stability and potential application in material science .

Scientific Research Applications

Synthesis of Novel Compounds

1,3-Dimethoxypropan-2-amine is used in the synthesis of new chemical compounds. For instance, Hu (2013) described the synthesis of a novel diether–ester conjugated electron donor model compound, 1,3-dimethoxypropan-2-yl benzoate, which avoids the use of highly toxic chemicals and offers a high-yield, simplified purification process (Hu, 2013).

Applications in Organic Chemistry

In organic chemistry, this compound is involved in various chemical reactions. Yadav et al. (2007) found that aryl amines couple smoothly with 2,2-dimethoxypropane to produce 1,2-dihydroquinolines and 1,5-benzodiazepines under mild conditions (Yadav et al., 2007).

Use in Electron Microscopy

Muller and Jacks (1975) utilized acidified 2,2-dimethoxypropane for chemically dehydrating biological tissues for electron microscopy, maintaining the ultrastructural integrity of various tissues (Muller & Jacks, 1975).

Role in NMR Spectroscopy

The compound's derivatives are used in NMR spectroscopy. Bussche-Hünnefeld et al. (1992) described the use of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols as chiral NMR shift reagents (Bussche-Hünnefeld et al., 1992).

Applications in Analytical Chemistry

Sturaro et al. (1991) demonstrated the use of 2,2-dimethoxypropane for the direct gas chromatographic-mass spectrometric determination of organic compounds in water (Sturaro et al., 1991).

Use in Medicinal Chemistry

In the field of medicinal chemistry, Pettit et al. (2003) synthesized and evaluated 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene for its antineoplastic properties (Pettit et al., 2003).

Safety And Hazards

1,3-Dimethoxypropan-2-amine is classified as dangerous, with hazard statements indicating that it is flammable (H225) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,3-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZCUJHVOLGWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363790
Record name 1,3-dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxypropan-2-amine

CAS RN

78531-29-0
Record name 1,3-dimethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethoxypropan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CR Wellaway, D Amans, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal (BET) family of bromodomain-containing proteins are important regulators of the epigenome through their ability to recognize N-acetyl lysine (KAc) …
Number of citations: 48 pubs.acs.org
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org
F Rianjongdee, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Second-generation bromodomain and extra terminal (BET) inhibitors, which selectively target one of the two bromodomains in the BET proteins, have begun to emerge in the literature. …
Number of citations: 20 pubs.acs.org
R Stevens, E Bendito-Moll, DJ Battersby… - Journal of Medicinal …, 2023 - ACS Publications
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell’s natural proteasomal degradation mechanisms to degrade undesired proteins. A …
Number of citations: 5 pubs.acs.org

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